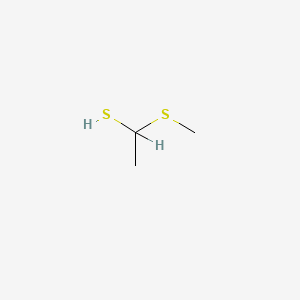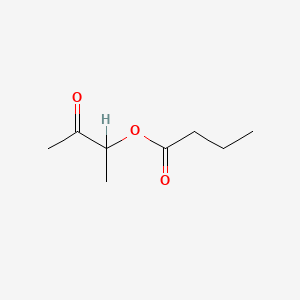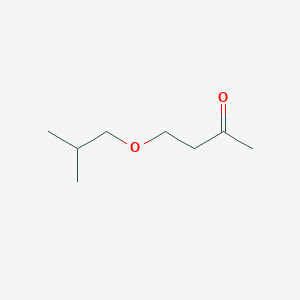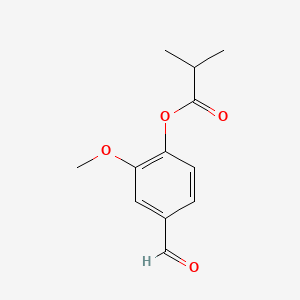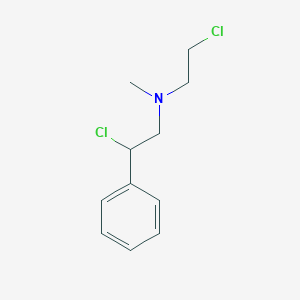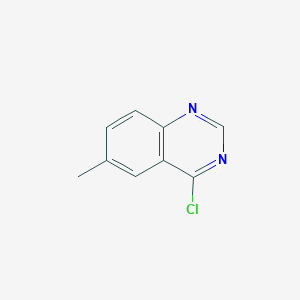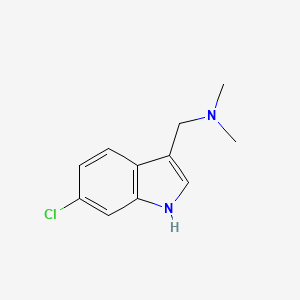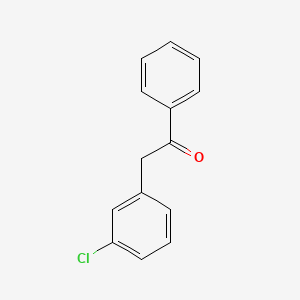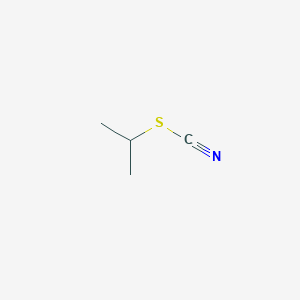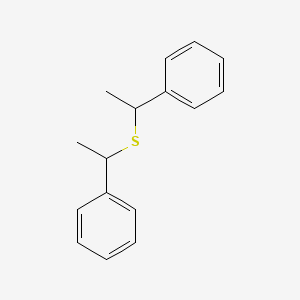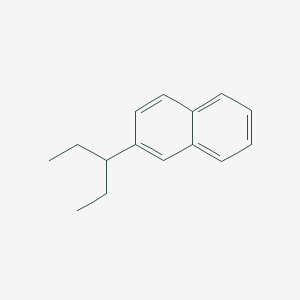
萘, 2-(1-乙基丙基)-
描述
“Naphthalene, 2-(1-ethylpropyl)-” is a chemical compound with the molecular formula C15H18 and a molecular weight of 198.3 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of naphthalene derivatives, including “Naphthalene, 2-(1-ethylpropyl)-”, involves the use of optimized microwave and direct heteroarylation protocols . The alkyl chains used in the synthesis include 1-ethylpropyl, 1-methylbutyl, pentyl, hexyl, and octyl .Molecular Structure Analysis
“Naphthalene, 2-(1-ethylpropyl)-” is a polynuclear aromatic hydrocarbon, which means it consists of multiple fused aromatic rings . The IUPAC Standard InChI for this compound isInChI=1S/C15H18/c1-3-12(4-2)15-10-9-13-7-5-6-8-14(13)11-15/h5-12H,3-4H2,1-2H3 . Physical And Chemical Properties Analysis
“Naphthalene, 2-(1-ethylpropyl)-” is a volatile solid. It is primarily used for research and development purposes . The compound has a molecular weight of 198.3 .科学研究应用
环境监测
萘, 2-(1-乙基丙基)-: 已被研究用于环境监测,特别是在评估各种基质中的多氯联苯(PCNs)方面。 PCNs 是持久性有机污染物,具有毒性,会生物累积,并且可以在环境中进行长距离迁移 。该化合物的衍生物用于评估人体和环境样本中这些污染物的含量,有助于了解它们的分布和影响。
荧光探针
该化合物的衍生物表现出独特的物理和化学性质,使其成为检测和成像目的的有效荧光探针 。由于其高量子产率和优异的光稳定性,它们被用于荧光显微镜,这是研究领域中的一项重要技术。它们的疏水性使其对阴离子、阳离子和目标生物分子具有优异的传感和选择性特性。
有机合成
在有机合成中,2-(戊-3-基)萘衍生物是关键中间体。 例如,它们参与钯催化合成 1-(杂)芳基-2,2,2-三氯乙醇,这些化合物是各种生物活性化合物的先驱 。该化合物的衍生物表现出良好的催化活性,并且在产生显着产率的转化中至关重要。
材料科学
该化合物的衍生物由于其强荧光性、电活性性和光稳定性,被认为是构建有机电子器件的优秀候选材料。 它们可用于开发光电材料、多功能染料和化学生物学应用 。
分析化学
2-(戊-3-基)萘: 用于分析化学中开发新的方法和技术。 其衍生物的性质在紫外可见光谱和荧光光谱中得到利用,有助于研究浓度依赖的光谱和溶剂化色移 。
化学命名法和分类
该化合物在醇类和酚类的命名法和分类中发挥作用。 它在教育资源中用作示例,说明有机化合物的命名和结构分类,从而为化学教育的基础知识做出贡献 。
安全和危害
The safety data sheet for “Naphthalene, 2-(1-ethylpropyl)-” advises against medicinal, household, or other uses . In case of accidental release, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . The chemical should be kept in suitable and closed containers for disposal .
作用机制
Target of Action
Naphthalene, 2-(1-ethylpropyl)-, also known as 2-(pentan-3-yl)naphthalene, is a derivative of naphthalene . The primary targets of naphthalene and its derivatives are tissues with high levels of cytochrome P450 monooxygenase activity . These include the Clara cells of the mouse lung, which have been found to be particularly sensitive and susceptible to necrotic changes .
Mode of Action
The mode of action of Naphthalene, 2-(1-ethylpropyl)- involves its metabolism to reactive intermediates. Oxidation of naphthalene yields the 1,2-epoxide and numerous other metabolites, some of which are reactive . These reactive intermediates bind to cellular proteins, leading to covalent binding . This covalent binding occurs in tissues with high levels of cytochrome P450 monooxygenase activity .
Biochemical Pathways
The biochemical pathways affected by Naphthalene, 2-(1-ethylpropyl)- involve the metabolism of naphthalene. The key intermediates in the bacterial degradation of naphthalene are salicylate and phthalate . The degradation enzymes, NahABCDE and SalABCDEFGH, are up-regulated by the regulator NahR, which is activated by salicylate .
Pharmacokinetics
The pharmacokinetics of Naphthalene, 2-(1-ethylpropyl)- involve its absorption, distribution, metabolism, and elimination (ADME). Naphthalene can be absorbed by the organism orally, dermally, and by inhalation . It is metabolized to reactive intermediates, which are detoxified and excreted mainly after conjugation with glutathione, glucuronic acid, or sulfate . The reactive intermediates bind to cellular proteins, leading to covalent binding .
Result of Action
The result of the action of Naphthalene, 2-(1-ethylpropyl)- includes cytotoxic effects and inflammation. In long-term inhalation studies, inflammation of the nose and lungs, metaplasia of the olfactory epithelium, and hyperplasia of the respiratory epithelium developed in mice exposed to concentrations from 10 ml/m3 . A significant increase in the incidence of lung tumours was found in female B6C3F1 mice exposed for 2 years by inhalation to naphthalene concentrations of 10 and 30 ml/m3 .
Action Environment
The action environment of Naphthalene, 2-(1-ethylpropyl)- is influenced by various environmental factors. Naphthalene is an ubiquitous environmental pollutant, and high levels of naphthalene occur at certain industrial workplaces . The global metabolic regulatory mechanisms of microorganisms facing coexisting polycyclic aromatic hydrocarbons (PAHs) like naphthalene are poorly understood, which is a major bottleneck for efficient bioremediation of PAHs pollution .
生化分析
Biochemical Properties
Naphthalene and its derivatives have been found to interact with various enzymes and proteins
Cellular Effects
Naphthalene and its derivatives have been associated with various cellular processes
Molecular Mechanism
Naphthalene and its derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of Naphthalene, 2-(1-ethylpropyl)- require further study.
Dosage Effects in Animal Models
Some studies have shown that naphthalene and its derivatives can have varying effects at different dosages
Metabolic Pathways
Naphthalene and its derivatives are known to be involved in various metabolic pathways
Transport and Distribution
Naphthalene and its derivatives have been found to interact with various transporters and binding proteins
Subcellular Localization
Naphthalene and its derivatives have been found to localize to various subcellular compartments
属性
IUPAC Name |
2-pentan-3-ylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18/c1-3-12(4-2)15-10-9-13-7-5-6-8-14(13)11-15/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKMPZORXBGZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40952756 | |
| Record name | 2-(Pentan-3-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40952756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3042-57-7 | |
| Record name | Naphthalene, 2-(1-ethylpropyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Pentan-3-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40952756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





